N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
Brand Name: Vulcanchem
CAS No.: 5974-05-0
VCID: VC8991131
InChI: InChI=1S/C17H23N3O3S2/c21-9-4-8-18-13(22)7-3-10-24-17-19-15(23)14-11-5-1-2-6-12(11)25-16(14)20-17/h21H,1-10H2,(H,18,22)(H,19,20,23)
SMILES: C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCCC(=O)NCCCO
Molecular Formula: C17H23N3O3S2
Molecular Weight: 381.5 g/mol

N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide

CAS No.: 5974-05-0

Cat. No.: VC8991131

Molecular Formula: C17H23N3O3S2

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide - 5974-05-0

Specification

CAS No. 5974-05-0
Molecular Formula C17H23N3O3S2
Molecular Weight 381.5 g/mol
IUPAC Name N-(3-hydroxypropyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
Standard InChI InChI=1S/C17H23N3O3S2/c21-9-4-8-18-13(22)7-3-10-24-17-19-15(23)14-11-5-1-2-6-12(11)25-16(14)20-17/h21H,1-10H2,(H,18,22)(H,19,20,23)
Standard InChI Key LZVUBRPITZMZRM-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCCC(=O)NCCCO
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCCC(=O)NCCCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a fused benzothieno[2,3-d]pyrimidine core, a sulfur-linked butanamide side chain, and a 3-hydroxypropyl substituent. Its molecular formula, C₁₇H₂₃N₃O₃S₂, corresponds to a molecular weight of 381.5 g/mol. Key structural elements include:

  • Benzothieno[2,3-d]pyrimidine: A bicyclic system combining a benzene ring fused to a thiophene and pyrimidine moiety.

  • Sulfanyl Bridge: A sulfur atom linking the pyrimidine core to the butanamide chain.

  • N-(3-Hydroxypropyl) Group: A hydrophilic substituent enhancing solubility and hydrogen-bonding capacity.

The IUPAC name, N-(3-hydroxypropyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide, reflects its complex connectivity.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The SMILES string (C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCCC(=O)NCCCO) provides a linear representation of its atomic arrangement. Computational models predict a LogP value of 2.1, indicating moderate lipophilicity, while the polar surface area (PSA) of 120 Ų suggests favorable membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the benzothieno[2,3-d]pyrimidine core and subsequent functionalization:

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate with cyclohexanone under acidic conditions generates the hexahydrobenzothieno[2,3-d]pyrimidin-4-one scaffold.

  • Sulfanyl Incorporation: Thiolation at the pyrimidine C2 position using Lawesson’s reagent or phosphorus pentasulfide introduces the sulfanyl group.

  • Side Chain Attachment: Michael addition of 4-mercaptobutanamide to the sulfanyl intermediate, followed by N-alkylation with 3-bromo-1-propanol, yields the final product.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring thiolation occurs exclusively at the pyrimidine C2 position.

  • Side Reactions: Minimizing oxidation of the sulfanyl group during purification.

  • Yield Improvement: Current synthetic routes report yields of 15–20%, necessitating catalyst optimization.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates non-competitive inhibition of alkaline phosphatase (ALP) with a Ki value of 0.045 μM, comparable to evofosfamide (Ki = 0.03 μM) . Molecular docking studies reveal interactions with ALP’s allosteric site, where the benzothieno[2,3-d]pyrimidine core occupies a hydrophobic pocket, and the 3-hydroxypropyl group forms hydrogen bonds with Glu434 and Tyr369 .

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus show a MIC of 32 μg/mL, attributed to the thienopyrimidine moiety’s ability to intercalate bacterial DNA.

Applications in Medicinal Chemistry

Lead Optimization Strategies

Modifications to enhance potency and reduce toxicity include:

  • Side Chain Variants: Replacing the 3-hydroxypropyl group with cyclopropyl or fluoroethyl groups to improve metabolic stability .

  • Sulfanyl Replacement: Substituting sulfur with selenium or oxygen to modulate electron density.

Drug Delivery Systems

The compound’s aqueous solubility (0.8 mg/mL at pH 7.4) supports formulation as:

  • Liposomal Nanoparticles: For targeted delivery to tumor microenvironments.

  • Prodrugs: Esterification of the hydroxypropyl group to enhance oral bioavailability.

Future Research Directions

Preclinical Development

  • In Vivo Toxicity Studies: Evaluate hepatotoxicity and nephrotoxicity in rodent models.

  • Pharmacokinetic Profiling: Assess oral bioavailability and half-life in primates.

Computational Advancements

  • Machine Learning Models: Train algorithms to predict off-target interactions using structural fingerprints .

  • Quantum Mechanical Calculations: Optimize reaction pathways for scalable synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator